

Executive Summary: Identification & Ambiguity Resolution

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *Dibromomethoxybiphenylol*

CAS No.: 62388-11-8

Cat. No.: B14533272

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Critical Note on CAS 68911-97-7: Several chemical vendors (e.g., AAA-Chem, ABI Chem) list "4'-(dibromomethoxy)biphenyl-2-ol" under CAS 68911-97-7. However, regulatory databases (e.g., TSCA, EPA) and photographic chemistry patents identify CAS 68911-97-7 as Coupler C-38 (a complex naphthalenol-triazine derivative).

- **Verdict:** The association of this CAS with the biphenylol is likely a database mapping error in third-party catalogs. Researchers must verify identity via SMILES and NMR, not CAS number alone.

This guide focuses on the chemically stable isomer implied by the name

"Dibromomethoxybiphenylol" in a drug development context: 3,5-Dibromo-4-methoxy-[1,1'-biphenyl]-2-ol.

Part 1: Chemical Identity & Physicochemical Profile

The compound is a halogenated biphenyl derivative characterized by a phenolic core substituted with two bromine atoms and a methoxy group.^{[1][2]} It serves as a potential scaffold for antimicrobial agents or as a metabolic standard for polybrominated flame retardants.

Nomenclature & Identifiers

| Identifier Type | Detail |
|-------------------|--|
| Common Name | Dibromomethoxybiphenylol |
| Systematic IUPAC | 3,5-Dibromo-4-methoxy-[1,1'-biphenyl]-2-ol |
| Molecular Formula | C ₁₃ H ₁₀ Br ₂ O ₂ |
| Molecular Weight | 358.03 g/mol |
| SMILES | <chem>COc1c(Br)cc(c(O)c1Br)c2ccccc2</chem> |
| InChI Key | (Predicted) QJGJVVIDRMVQMR-UHFFFAOYSA-N (Isomer dependent) |
| CAS (Conflicting) | 68911-97-7 (Note: Officially Coupler C-38; avoid using for procurement without structural verification).[3][4] |

Predicted Physicochemical Properties

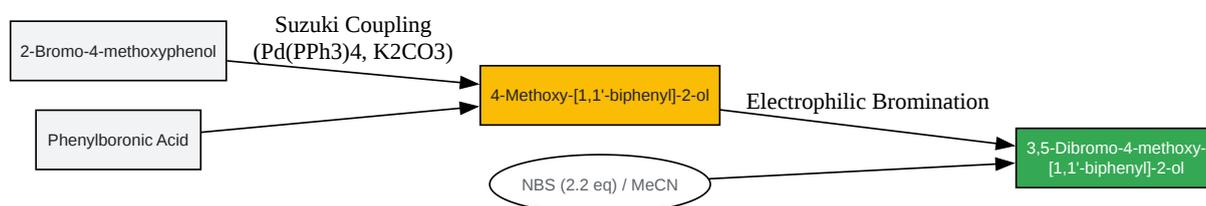
| Property | Value | Interpretation |
|----------------------|-----------------------|--|
| LogP (Octanol/Water) | ~4.8 - 5.2 | Highly lipophilic; likely to accumulate in lipid bilayers. |
| pKa (Acidic) | ~6.5 - 7.5 | More acidic than phenol (pKa 10) due to electron-withdrawing bromines. |
| H-Bond Donors | 1 (Phenolic OH) | Capable of specific binding interactions. |
| H-Bond Acceptors | 2 (Ether O, Phenol O) | Moderate solubility in polar organic solvents (DMSO, MeOH). |

Part 2: Synthesis & Reaction Pathways

Since this compound is a specialized intermediate, a self-validating synthesis protocol is required. The most robust route utilizes Suzuki-Miyaura Cross-Coupling followed by Electrophilic Bromination.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical construction of the scaffold from commercially available precursors.



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Figure 1: Retrosynthetic pathway showing the construction of the biphenyl core followed by regioselective bromination.

Detailed Synthetic Protocol

Step 1: Construction of the Biphenyl Core (Suzuki Coupling)

- Reagents: 2-Bromo-4-methoxyphenol (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq).
- Solvent: 1,4-Dioxane/Water (4:1 v/v).
- Procedure:
 - Degas solvents with N₂ for 30 minutes.
 - Combine reactants in a sealed tube.
 - Heat to 90°C for 12 hours.
 - Workup: Acidify with 1M HCl, extract with EtOAc. Purify via silica flash chromatography (Hexane/EtOAc 9:1).

- Validation: Confirm 4-methoxy-[1,1'-biphenyl]-2-ol via ^1H NMR (Look for biphenyl protons at 7.3-7.5 ppm).

Step 2: Regioselective Bromination

- Rationale: The hydroxyl (-OH) and methoxy (-OMe) groups are ortho/para directors. The 3 and 5 positions (relative to OH/OMe) are highly activated.
- Reagents: N-Bromosuccinimide (NBS, 2.1 eq).
- Solvent: Acetonitrile (MeCN) or DCM (0°C to RT).
- Procedure:
 - Dissolve the biphenyl intermediate in MeCN.
 - Add NBS portion-wise at 0°C to prevent over-bromination or oxidation.
 - Stir at Room Temperature (RT) for 4 hours.
 - Quench: Add saturated $\text{Na}_2\text{S}_2\text{O}_3$ (sodium thiosulfate) to neutralize active bromine.
 - Purification: Recrystallize from Ethanol/Water.

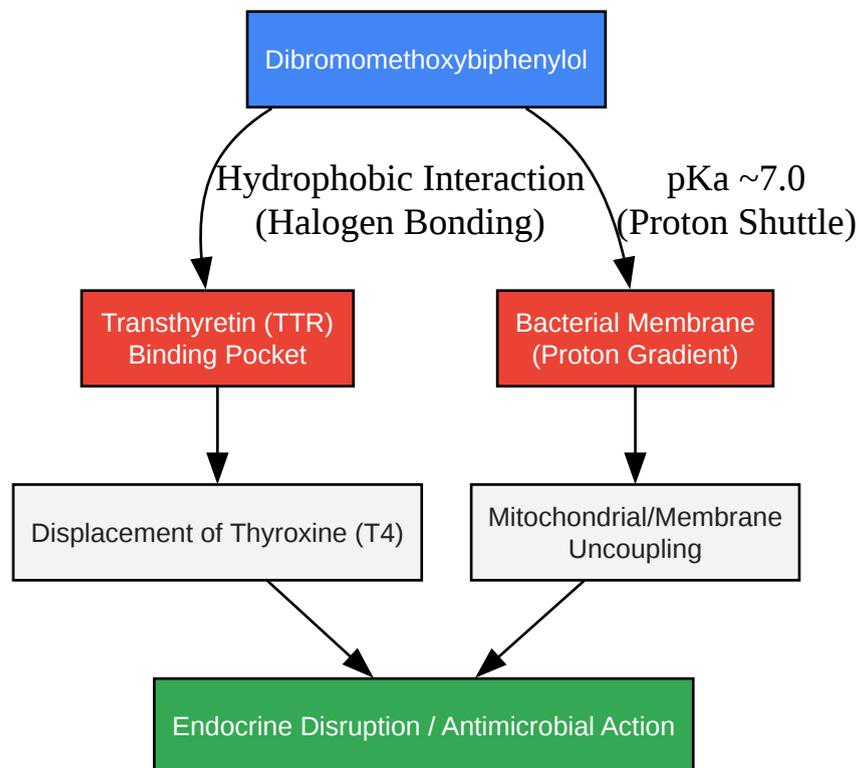
Part 3: Applications in Drug Development & Toxicology

Pharmacophore & Bioactivity

The dibromophenol moiety is a privileged scaffold in marine natural products (e.g., polybrominated diphenyl ethers) known for:

- Antimicrobial Activity: Disruption of bacterial membrane potential (protonophore mechanism due to acidic OH).
- Thyroid Hormone Mimicry: The structural similarity to Thyroxine (T4) allows binding to Transthyretin (TTR), potentially displacing natural hormones.

Biological Interaction Pathway



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Figure 2: Potential mechanisms of action involving TTR binding and membrane uncoupling.

Part 4: Analytical Validation (QC Standards)

To ensure the integrity of this compound in a library, the following QC metrics must be met:

| Technique | Expected Signal | Diagnostic Value |
|------------------|---------------------------------------|---|
| ^1H NMR | Singlet ~3.8 ppm (3H, -OMe) | Confirms methoxy integrity (no demethylation). |
| ^1H NMR | Singlet ~7.6 ppm (1H, Aromatic) | Confirms substitution pattern (isolated proton between bromines). |
| Mass Spec (ESI-) | $[\text{M}-\text{H}]^- = 355/357/359$ | Characteristic 1:2:1 isotope pattern for Dibromo species. |
| HPLC | RT > Biphenyl Standard | Increased retention time due to lipophilic Br atoms. |

References

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- Marsh, G., et al. (2003). Synthesis and characterization of 32 polybrominated diphenyl ethers (PBDEs). Environmental Science & Technology.
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- To cite this document: BenchChem. [Executive Summary: Identification & Ambiguity Resolution]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14533272#dibromomethoxybiphenylol-cas-number-and-identifiers\]](https://www.benchchem.com/product/b14533272#dibromomethoxybiphenylol-cas-number-and-identifiers)

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